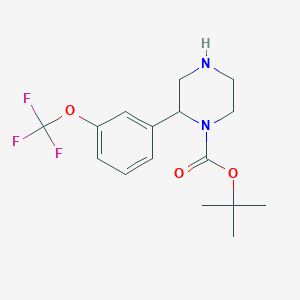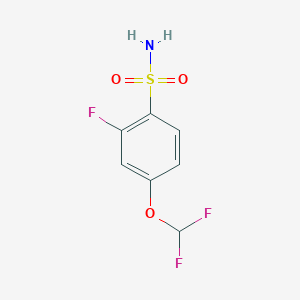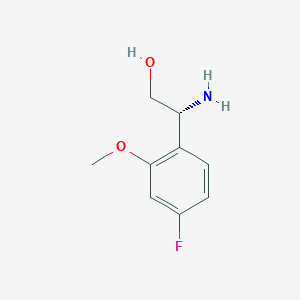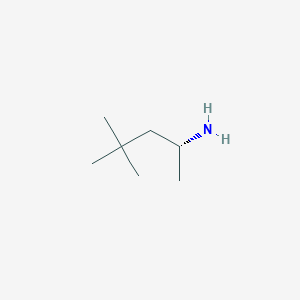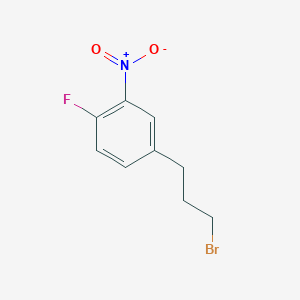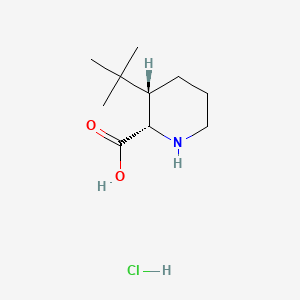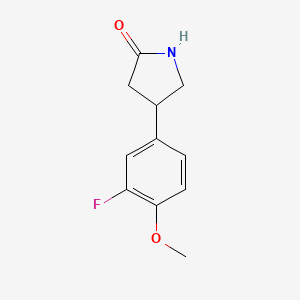
1-(5-Methyl-1,3-thiazol-2-yl)propan-1-aminedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Methyl-1,3-thiazol-2-yl)propan-1-aminedihydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes .
准备方法
The synthesis of 1-(5-Methyl-1,3-thiazol-2-yl)propan-1-aminedihydrochloride can be achieved through a one-pot three-component reaction. This involves the reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid as a catalyst . The reaction conditions typically include refluxing the mixture for several hours, followed by purification steps such as washing and drying .
化学反应分析
1-(5-Methyl-1,3-thiazol-2-yl)propan-1-aminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-(5-Methyl-1,3-thiazol-2-yl)propan-1-aminedihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of antimicrobial, antifungal, and antiviral drugs due to its biological activity.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Industry: It is used in the synthesis of dyes, biocides, and chemical reaction accelerators.
作用机制
The mechanism of action of 1-(5-Methyl-1,3-thiazol-2-yl)propan-1-aminedihydrochloride involves its interaction with various molecular targets. For instance, it can inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial activity . The compound may also interact with other enzymes and receptors, modulating biochemical pathways and physiological responses .
相似化合物的比较
1-(5-Methyl-1,3-thiazol-2-yl)propan-1-aminedihydrochloride can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique combination of the thiazole ring with a propan-1-amine group, which may confer distinct biological activities and chemical properties .
属性
分子式 |
C7H14Cl2N2S |
|---|---|
分子量 |
229.17 g/mol |
IUPAC 名称 |
1-(5-methyl-1,3-thiazol-2-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H12N2S.2ClH/c1-3-6(8)7-9-4-5(2)10-7;;/h4,6H,3,8H2,1-2H3;2*1H |
InChI 键 |
NLAZEMUGUKYMNU-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=NC=C(S1)C)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



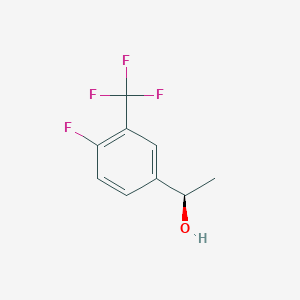
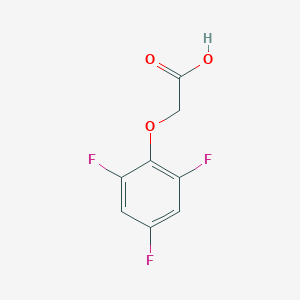
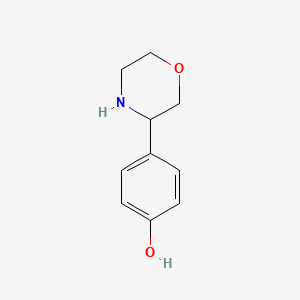
aminehydrochloride](/img/structure/B13591357.png)


